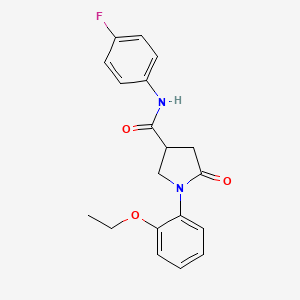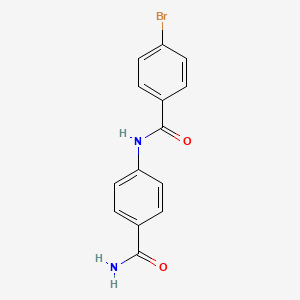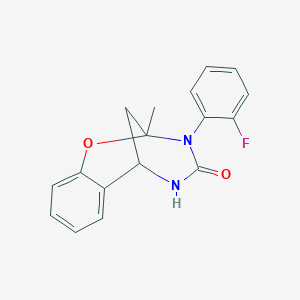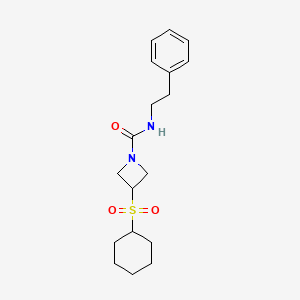![molecular formula C19H16FN3O2S3 B2400999 N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide CAS No. 1351659-38-5](/img/structure/B2400999.png)
N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a thiophene ring, a pyridine ring, and a tetrahydrothiazolo ring . The presence of these rings suggests that this compound may have interesting chemical and biological properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques, such as melting point determination, solubility testing, and spectroscopic analysis . The exact physical and chemical properties of this specific compound are not detailed in the available literature.Scientific Research Applications
Synthesis and Anticancer Activity
The compound and its derivatives, particularly those that contain a thiazolidinone ring or thiosemicarbazide moiety, have been synthesized and studied for their anticancer activities. These thiophene-2-carboxamide derivatives have shown good inhibitory activity against various cell lines, indicating their potential as therapeutic agents in cancer treatment (Atta & Abdel‐Latif, 2021).
Role in Heterocyclic Synthesis
The compound has been involved in the synthesis of various heterocyclic compounds. It has served as a precursor or intermediate in the synthesis of novel compounds like thienopyrimidines, pyrazoles, isoxazoles, pyrimidines, triazines, and pyrazolopyrimidines. These findings highlight the compound's versatility and importance in the field of heterocyclic chemistry (Pokhodylo et al., 2010), (Mohareb et al., 2004).
Antimicrobial Evaluation and Docking Studies
The compound has also been explored for its antimicrobial properties. Specific derivatives have been synthesized and subjected to biological evaluation and molecular docking studies. This research provides insights into the potential applications of these compounds in combating microbial infections (Talupur et al., 2021).
Reactivity and Synthesis of Derivatives
The reactivity of this compound and its derivatives has been a subject of study. Research has explored various synthesis routes, leading to the creation of compounds with potential biological activities. This includes the synthesis of isoindoloquinazoline, pyrimidine, and thiazine derivatives, which have shown potential in various pharmacological fields (Abdel-latif et al., 2011).
Exploration of Biological Activities
The compound and its derivatives have been part of studies exploring their biological activities, including anticancer, anti-inflammatory, and antimicrobial activities. This demonstrates the compound's relevance in medicinal chemistry and its potential to lead to the development of new therapeutic agents (Patel & Patel, 2015), (Rao et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-[2-(4-fluorophenyl)sulfanylacetyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S3/c20-12-3-5-13(6-4-12)27-11-17(24)23-8-7-14-16(10-23)28-19(21-14)22-18(25)15-2-1-9-26-15/h1-6,9H,7-8,10-11H2,(H,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNMVVNCUXSZQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CS3)C(=O)CSC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amine](/img/structure/B2400918.png)
![N-[(1,2-dimethylindol-5-yl)methyl]benzamide](/img/structure/B2400921.png)

![2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2400926.png)
![N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2400927.png)
![ethyl (4-{[2-(2,3-dihydro-1H-inden-1-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2400928.png)
![2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2400929.png)



![O-[(2,4-Dinitrophenyl)methyl]hydroxylamine;hydrochloride](/img/structure/B2400935.png)

![N-[1-[1-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2400937.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2400939.png)
